

Independent Verification of a 6-Nitronicotinamide Derivative: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **6-Nitronicotinamide**

Cat. No.: **B11771606**

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Disclaimer: Publicly available experimental data for the parent compound, **6-Nitronicotinamide**, is limited. This guide provides an independent verification and comparison of a specific, published derivative: N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-**6-nitronicotinamide** (hereafter referred to as Compound 6b28), which has documented antimycobacterial activity. The data presented is based on a peer-reviewed study and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Antimycobacterial Activity and Cytotoxicity

The following tables summarize the in vitro activity of Compound 6b28 and two other structurally related quinolone derivatives, Compound 6b6 and Compound 6b12, against *Mycobacterium tuberculosis* and their toxicity against mammalian cell lines.[\[1\]](#)

Table 1: Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis*

Compound	MIC against M. tuberculosis H37Rv (µg/mL)	MIC against Multidrug-Resistant (MDR) TB Strain (µg/mL)
Compound 6b28	Not explicitly provided, but part of a series with good activity	Not explicitly provided, but part of a series with good activity
Compound 6b6	1.2 - 3	3
Compound 6b12	1.2 - 3	2.9
Isoniazid (Control)	Not explicitly provided	Not explicitly provided

Table 2: In Vitro Cytotoxicity (IC50)

Compound	Cytotoxicity against A549 cells (µg/mL)	Cytotoxicity against Vero cells (µg/mL)
Compound 6b28	>100	>50
Compound 6b6	>100	>50
Compound 6b12	>100	>50

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced study.

Synthesis of N-((1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-4-yl)methyl)-6-nitronicotinamide (Compound 6b28)

The synthesis of Compound 6b28 is part of a larger synthetic effort to produce a series of quinolone derivatives.^[1] The general procedure involves the reaction of a suitable quinolone core with 6-nitronicotinoyl chloride. The purity of the final compound was confirmed by HPLC analysis, and its structure was characterized using ¹H NMR spectroscopy.^[1]

¹H NMR Data for Compound 6b28 (400 MHz, Chloroform-d): δ 8.78 (d, J = 2.5 Hz, 1H), 8.34 (t, J = 5.6 Hz, 1H), 8.10 (dd, J = 8.3, 2.4 Hz, 1H), 7.36 (d, J = 8.3 Hz, 1H), 4.35 (d, J = 5.7 Hz, 2H), 3.39 (t, J = 6.1 Hz, 2H), 2.72 (t, J = 6.4 Hz, 2H), 2.46 (s, 3H), 1.95 (p, J = 6.2 Hz, 2H).[1]

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The in vitro antimycobacterial activity of the synthesized compounds was determined against the *M. tuberculosis* H37Rv strain using the Microplate Alamar Blue Assay.[1]

- Preparation of Mycobacterial Inoculum: *M. tuberculosis* H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture was incubated at 37°C until it reached the log phase of growth. The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.0.
- Assay Procedure:
 - The assay was performed in 96-well microplates.
 - The test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth to obtain the desired concentrations.
 - 100 μ L of the mycobacterial inoculum was added to each well containing the test compound.
 - Isoniazid was used as a positive control.
 - The plates were incubated at 37°C for 5-7 days.
 - After incubation, 20 μ L of Alamar Blue solution and 12.5 μ L of 20% Tween 80 were added to each well.
 - The plates were re-incubated at 37°C for 24 hours.
 - A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that

prevented this color change.

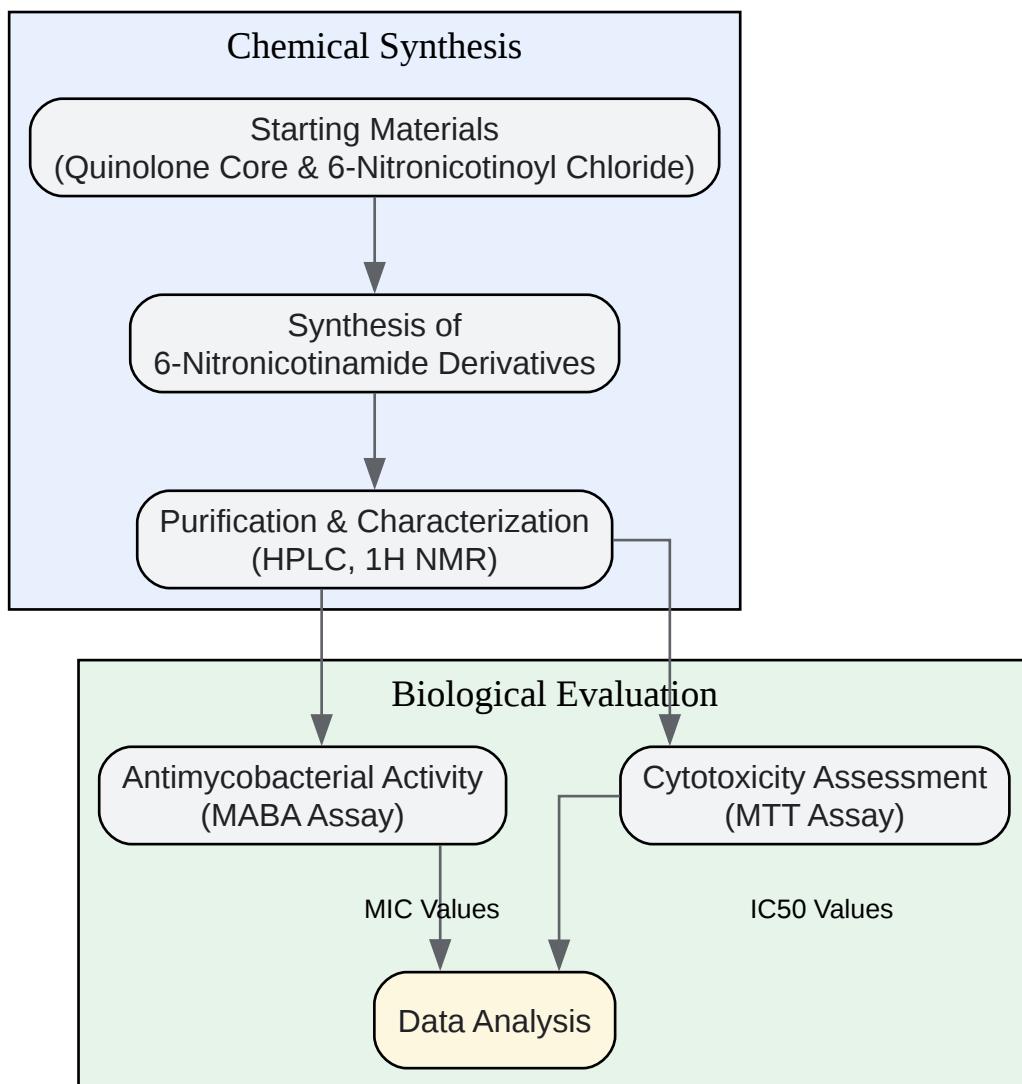
Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated against human lung adenocarcinoma A549 cells and African green monkey kidney Vero cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[1\]](#)[\[2\]](#)

- Cell Culture: A549 and Vero cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Procedure:
 - Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
 - The cells were then treated with various concentrations of the test compounds dissolved in DMSO (the final DMSO concentration was kept below 0.5%).
 - After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
 - The plates were incubated for another 4 hours at 37°C.
 - The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
 - The absorbance was measured at 570 nm using a microplate reader.
 - The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.

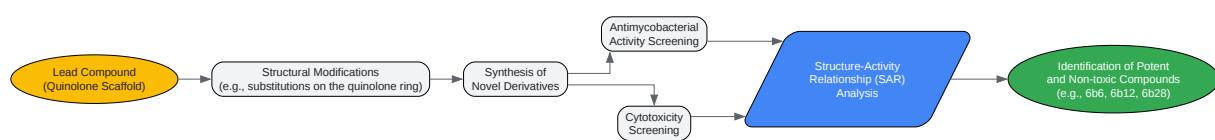
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the structure-activity relationship study.



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Caption: Experimental workflow from synthesis to biological evaluation.



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Caption: Logical flow of the Structure-Activity Relationship (SAR) study.

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References

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